ethyl 4-[({(2Z)-3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate
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Overview
Description
ETHYL 4-[({3-BENZYL-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)AMINO]BENZOATE is a complex organic compound that belongs to the class of thiazine derivatives. This compound is characterized by its unique structure, which includes a thiazine ring, a benzyl group, and a fluorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[({3-BENZYL-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)AMINO]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Thiazine Ring: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzyl and Fluorophenyl Groups: These groups are introduced through substitution reactions, often using reagents like benzyl chloride and fluorobenzene.
Coupling with Ethyl 4-Aminobenzoate: The final step involves coupling the synthesized thiazine derivative with ethyl 4-aminobenzoate under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[({3-BENZYL-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)AMINO]BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohol derivatives.
Scientific Research Applications
ETHYL 4-[({3-BENZYL-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)AMINO]BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 4-[({3-BENZYL-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2,4-disubstituted thiazoles share structural similarities and exhibit diverse biological activities.
Indole Derivatives: These compounds, such as those containing the indole nucleus, also show a wide range of biological activities.
Uniqueness
ETHYL 4-[({3-BENZYL-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)AMINO]BENZOATE is unique due to its specific combination of functional groups and its potential for diverse chemical and biological applications. Its structure allows for various modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C27H24FN3O4S |
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Molecular Weight |
505.6 g/mol |
IUPAC Name |
ethyl 4-[[3-benzyl-2-(4-fluorophenyl)imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoate |
InChI |
InChI=1S/C27H24FN3O4S/c1-2-35-26(34)19-8-12-21(13-9-19)29-25(33)23-16-24(32)31(17-18-6-4-3-5-7-18)27(36-23)30-22-14-10-20(28)11-15-22/h3-15,23H,2,16-17H2,1H3,(H,29,33) |
InChI Key |
IGPRLKJQYXRSTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)F)S2)CC4=CC=CC=C4 |
Origin of Product |
United States |
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